4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone
Description
Properties
IUPAC Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(20)7-16(21)14-8-13(18)9-15(19)17(14)22-10-12-5-3-2-4-6-12/h2-6,8-9,16,21H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLIEJZLCMBRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone typically involves multiple steps, starting with the preparation of the benzyloxy-dichlorophenyl intermediate. This intermediate is then subjected to various chemical reactions to introduce the hydroxy and butanone groups. Common reagents used in these reactions include boronic esters, which serve as protective groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction can produce a diol.
Scientific Research Applications
4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The trifluoromethyl group in the patent compound enhances lipophilicity and resistance to oxidative degradation compared to the benzyloxy group in the target compound.
- The isoxazole ring in provides rigidity and hydrogen-bonding sites, whereas the target’s butanone backbone offers conformational flexibility.
Functional Group Comparisons
- Hydroxy vs. Carboxylic Acid : The hydroxy group in the target compound enables hydrogen bonding but lacks the acidity of the carboxylic acid in , limiting its ionic interactions.
- Benzyloxy vs. Trifluoromethyl : Benzyloxy groups are prone to deprotection under acidic conditions, whereas trifluoromethyl groups are chemically inert, making the latter more stable in biological systems .
Biological Activity
4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone (CAS Number: 339020-54-1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a dichlorophenyl moiety, along with a hydroxybutanone functional group. Its molecular formula is C15H14Cl2O3, and it exhibits characteristics typical of phenolic compounds, which often have antioxidant properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, derivatives of phenolic compounds have been shown to scavenge free radicals effectively. The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. While specific ORAC values for this compound are not widely reported, related compounds demonstrate high efficacy in this regard .
2. Inhibition of Monoamine Oxidase (MAO)
A study on similar benzyloxy derivatives revealed potent inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The representative compound from this study exhibited an IC50 value of 0.062 µM for MAO-B inhibition, suggesting that this compound could possess similar properties .
| Compound | MAO-B IC50 (µM) | Mode of Inhibition |
|---|---|---|
| 3h | 0.062 | Competitive |
| Rasagiline | 0.0953 | Irreversible |
| Safinamide | 0.0572 | Reversible |
3. Neuroprotective Effects
The neuroprotective potential of this compound is hypothesized based on its structural similarity to other neuroprotective agents that target oxidative stress and neuroinflammation pathways. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in neurological disorders .
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlight the importance of substituent positioning on biological activity:
- Case Study 1 : A derivative showed significant MAO-B inhibition, highlighting the role of halogen substitutions in enhancing biological activity.
- Case Study 2 : Neuroprotective assays indicated that certain modifications improved the compound's ability to mitigate oxidative stress in neuronal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
